Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a chemical compound with the molecular formula and a molecular weight of 361.195 g/mol. This compound is classified under organic compounds and is particularly noted for its potential applications in medicinal chemistry, especially as a building block in the synthesis of protein degraders and kinase inhibitors. The compound's CAS number is 1630101-74-4, indicating its unique identity in chemical databases.
The synthesis of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular structure of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate features:
The structural formula can be represented as follows:
This compound exhibits specific characteristics due to its unique arrangement of atoms which influences its chemical behavior and interaction with biological targets.
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate can participate in various chemical reactions including:
The reactivity of this compound is largely dictated by the electron-withdrawing effects of the bromine atom and the electron-donating nature of the pyridine nitrogen, which can facilitate diverse synthetic pathways in organic chemistry.
The mechanism of action for ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate primarily relates to its potential role as a kinase inhibitor. The compound's structure allows it to interact with specific protein kinases involved in signaling pathways that regulate cell growth and proliferation.
Research indicates that compounds containing similar scaffolds have demonstrated significant biological activity against various cancer cell lines by inhibiting kinase activity, thereby affecting tumor growth and survival pathways.
While specific physical properties such as melting point and boiling point are not readily available, the compound is typically stored at room temperature due to its stability under these conditions.
The chemical properties include:
Relevant safety data sheets highlight precautions necessary for handling this compound safely in laboratory settings .
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate has significant applications in scientific research, particularly in:
The compound's ability to modify biological activity makes it a valuable tool in drug development and biochemical research .
Nucleophilic aromatic substitution (SNAr) is the cornerstone synthetic strategy for constructing the biaryl ether linkage central to ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. This reaction exploits the electron-deficient nature of the pyrrolopyridine system, where the 5-position acts as a potent nucleophile when deprotonated. The process typically couples 5-hydroxy-7-azaindole (5-hydroxy-1H-pyrrolo[2,3-b]pyridine) with ethyl 2,4-dibromobenzoate under basic conditions. Research demonstrates that anhydrous potassium phosphate (K₃PO₄) serves as an optimal base due to its ability to generate the nucleophilic phenoxide intermediate while minimizing hydrolysis of the ester group [4]. Solvent selection critically influences reaction kinetics and purity profiles; diethylene glycol dimethyl ether (diglyme) enables reactions at 110°C for 24 hours, achieving yields exceeding 76.5% with HPLC purity of 98% [4]. This high-temperature aprotic polar solvent facilitates efficient deprotonation while solubilizing ionic intermediates.
Steric and electronic factors significantly impact regioselectivity. The ortho-bromine substituent on the benzoate ring enhances electrophilicity at the adjacent carbon, directing nucleophilic attack exclusively to the 2-position. Computational studies suggest the bromine atom’s +R effect lowers the LUMO energy at this site, accelerating SNAr. However, competing reactions like N-alkylation or ester hydrolysis necessitate precise stoichiometric control. Table 1 summarizes optimized reaction parameters validated at multi-gram scale:
Table 1: Optimized SNAr Conditions for Biaryl Ether Formation
Parameter | Optimized Condition | Impact on Yield/Purity |
---|---|---|
Base | K₃PO₄ (3.0 equiv) | Minimizes ester hydrolysis |
Solvent | Diglyme | Enhances solubility at 110°C |
Molar Ratio | 1:1.1 (Azaindole:Benzoate) | Prevents N-alkylation side products |
Temperature/Time | 110°C, 24 hours | >76.5% yield, 98% HPLC purity |
Workup | Ethyl acetate/water extraction | Efficient byproduct removal |
Palladium-catalyzed cross-coupling offers alternative pathways for constructing the biaryl ether bond, particularly useful for functionalized precursors. While SNAr remains dominant for this specific molecule, Suzuki-Miyaura and Buchwald-Hartwig couplings provide routes to analogous structures with sensitive substituents. The electron-rich pyrrolopyridine nitrogen atoms necessitate tailored ligands to prevent catalyst poisoning. Buchwald’s dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) enable efficient C–O coupling between aryl halides and heteroaryl phenols at low catalyst loadings (1–2 mol%) by stabilizing the Pd(0) active species and accelerating reductive elimination [3].
Decarboxylative cross-coupling has emerged as a halogen-free strategy. Nickel catalysts (e.g., Ni(dppf)Cl₂) combined with silver oxidants (Ag₂O) in dimethyl sulfoxide (DMSO) at 120°C facilitate the coupling of cinnamic acid derivatives with P(O)–H compounds, suggesting potential adaptability for benzoate-pyrrolopyridine linkages [8]. However, the bromo substituent’s reactivity poses challenges; competitive oxidative addition at the C–Br bond can divert catalytic cycles. Studies show Pd(dppf)Cl₂·DCM in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) suppresses this side reaction while maintaining chemoselectivity for O-arylation [3].
Table 2: Catalyst Systems for Challenging Biaryl Ether Bonds
Catalyst System | Conditions | Limitations/Advantages |
---|---|---|
Pd₂(dba)₃/XPhos | THF, 80°C, Cs₂CO₃ | High cost; sensitive to bromine interference |
Ni(dppf)Cl₂/Ag₂O | DMSO, 120°C | Requires stoichiometric oxidant; broader functional group tolerance |
Cu₂O/1,10-phenanthroline | NMP, 120°C | Lower yields for sterically hindered partners |
The esterification step—converting 4-bromo-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoic acid to its ethyl ester—demands precision to preserve the acid-sensitive pyrrolopyridine and bromo substituents. Classical Fischer-Speier esterification (acid-catalyzed) is unsuitable due to the substrate’s susceptibility to hydrolysis and ring decomposition. Steglich-type conditions using coupling reagents under neutral pH offer superior control. High-throughput screening identifies Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) in dimethyl carbonate (DMC) as an optimal system, achieving >90% conversion at ambient temperature [6]. This combination outperforms traditional carbodiimides like N,N′-diisopropylcarbodiimide (DIC) in sustainability metrics: DMC exhibits low toxicity (GSK solvent guide score: 7.0 vs. DCM’s 1.0) and derives from CO₂ fixation, while Mukaiyama’s reagent generates water-soluble byproducts that simplify purification [6].
Catalytic efficiency varies markedly with solvent polarity. Aprotic solvents (ε = 3–10) enhance electrophilic activation by stabilizing the acylpyridinium intermediate. Comparative studies show DMC provides a 35% improvement in atom economy over dichloromethane (DCM) while eliminating genotoxicity risks. For large-scale production, continuous flow reactors enable stoichiometric control, reducing Mukaiyama’s reagent loading to 1.2 equivalents and suppressing N-acylurea formation—a common side product with carbodiimides [9].
Table 3: Solvent/Reagent Pairs for Esterification Efficiency
Reagent/Solvent Pair | Conversion (%) | EHS Score | Byproduct Removal |
---|---|---|---|
DIC/DCM | 88–92 | 1.0 (High risk) | Difficult (DCU precipitation) |
EDCI/DMC | 78–85 | 6.5 | Moderate |
Mukaiyama/DMC | 93–97 | 7.8 | Easy (aqueous wash) |
Solid-phase synthesis and crystallization protocols address purification challenges posed by the molecule’s low water solubility and polar byproducts. Antisolvent crystallization in mixed toluene/heptane systems yields high-purity (>99%) material with controlled particle size distribution (D90 < 50 µm). Process optimization reveals a 1:3 v/v toluene:heptane ratio at 0–5°C provides optimal crystal habit and filtration rates, directly impacting bulk density and flowability [9]. For the SNAr step, polymer-supported bases (e.g., polystyrene-bound dimethylaminopyridine) enable heterogeneous catalysis, simplifying the removal of excess base via filtration and reducing aqueous waste streams during workup.
Continuous manufacturing enhances throughput for multi-kilogram batches. Tubular flow reactors with segmented gas-liquid segments achieve precise thermal control for the SNAr reaction, reducing processing time from 24 hours to <45 minutes. Integrated in-line FTIR monitors phenol consumption, enabling real-time adjustments to residence time [9]. Post-reaction, continuous extraction using centrifugal contactors separates diglyme from ethyl acetate/water phases with >98% recovery of the product. Final purification employs simulated moving bed chromatography with silica gel stationary phases and ethyl acetate/n-heptane eluents, achieving 99.5% HPLC purity at production scales exceeding 100 kg/year.
Hybrid batch-flow workup exemplifies modern process intensification:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: